2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid
Description
Chemical Structure: The compound features a spiro[3.3]heptane core with a tert-butoxycarbonyl (Boc)-protected amine at position 2 and an acetic acid side chain at position 6 (CAS 1251002-39-7, molecular formula C₁₃H₂₁NO₄, MW 255.31) . Applications: Used in drug discovery, particularly in proteolysis-targeting chimeras (PROTACs) for androgen receptor degradation . Synthesis: Synthesized via Boc deprotection using trifluoroacetic acid (TFA), followed by functionalization (e.g., Mitsunobu reaction) to attach bioactive moieties .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-9(6-13)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNBLTFFRVPTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a common approach is the intramolecular cyclization of a linear precursor containing the necessary functional groups.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Functionalization of the Acetic Acid Moiety: The acetic acid group can be introduced through various methods, such as alkylation or acylation reactions, depending on the starting materials and desired intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to modify the spirocyclic core or other functional groups. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule. Reagents such as alkyl halides or sulfonates are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaOH or K2CO3.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Targeted Protein Degradation
One of the primary applications of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid is as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. The incorporation of this compound into PROTACs enhances their stability and efficacy by optimizing the three-dimensional orientation necessary for effective ternary complex formation .
Chemical Conjugates
2.1 Bioconjugation Techniques
The compound is also utilized in bioconjugation processes, where it serves as a crosslinker for attaching biomolecules to various substrates. This application is critical in the development of targeted therapies and diagnostics, enabling the precise delivery of drugs or imaging agents to specific cells or tissues .
PROTAC Development
A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of incorporating this compound into PROTACs aimed at degrading specific oncogenic proteins. The results showed improved degradation rates compared to traditional linkers, indicating that this compound significantly enhances the pharmacological profiles of these agents .
Bioconjugate Applications
In another research project focused on targeted drug delivery, researchers utilized this compound as a linker to create conjugates that selectively bind to cancer cells. The study demonstrated that these conjugates exhibited enhanced cellular uptake and therapeutic efficacy, underscoring the potential of this compound in developing advanced therapeutic strategies .
Mechanism of Action
The mechanism of action of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
Key Structural Variations
The following compounds differ in spiro ring size, substituent positions, or functional groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid (Target) | 1251002-39-7 | C₁₃H₂₁NO₄ | 255.31 | Spiro[3.3]heptane, Boc at 2, acetic acid at 6 |
| 2-{2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.3]heptan-5-yl}acetic acid | 1341036-18-7 | C₁₃H₂₁NO₄ | 255.31 | Spiro[3.3]heptane, Boc at 2, acetic acid at 5 (positional isomer) |
| 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid | 1211526-53-2 | C₁₂H₁₉NO₄ | 241.28 | Spiro[3.3]heptane, Boc at 2, carboxylic acid directly at 6 (no side chain) |
| 2-(1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptan-6-yl)acetic acid | 2227205-35-6 | C₁₃H₂₁NO₄ | 255.31 | Spiro[3.3]heptane, Boc at 1 (regioisomer), acetic acid at 6 |
| 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-5-yl)acetic acid | 2177267-05-7 | C₁₄H₂₃NO₄ | 269.34 | Spiro[3.4]octane (larger ring), Boc at 2, acetic acid at 5 |
Biological Activity
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid, also known by its CAS number 1211526-53-2, is a compound with significant potential in medicinal chemistry, particularly as a building block in drug development. This article reviews its biological activity, synthesis methods, and applications based on recent research findings.
The molecular formula of this compound is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 1211526-53-2 |
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| Boiling Point | Not Available |
| InChI Key | SZAAHQWPPBNUQR-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have highlighted the potential of this compound as an inhibitor of specific bacterial enzymes, particularly those involved in the biosynthesis of mycobacterial cell walls. Its structural characteristics allow it to interact effectively with polyketide synthase (Pks13), which is crucial for the survival of Mycobacterium tuberculosis. In vitro assays have shown that compounds targeting Pks13 can exhibit minimum inhibitory concentrations (MICs) lower than 1 µM, indicating strong antimicrobial activity against resistant strains of tuberculosis .
The proposed mechanism involves the inhibition of Pks13's thioesterase domain, disrupting the fatty acid synthesis pathway essential for mycobacterial growth and survival. This action not only highlights the compound's potential as an antibiotic but also opens avenues for further research into its derivatives and analogs for enhanced efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of N,N-diisopropylethylamine (DIPEA) and HATU (a coupling reagent) in dimethylformamide (DMF) has been documented to yield high purity products with good yields .
Case Study: Synthesis Methodology
A typical synthesis pathway includes:
- Starting Materials : tert-butoxycarbonyl (Boc)-protected amines and acetic acid derivatives.
- Reagents : HATU, DIPEA in DMF.
- Conditions : Reactions are usually conducted at low temperatures to minimize side reactions.
The following table summarizes various synthesis conditions and yields reported in literature:
| Reaction Conditions | Yield (%) | Reference |
|---|---|---|
| With HATU, DIPEA in DMF at 0°C for 1h | 84 | |
| With benzotriazol-1-ol and EDC in DMF | Not Specified |
Applications in Drug Development
The compound's rigidity and unique structure make it an attractive candidate for use as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to degrade specific proteins within cells selectively. By incorporating such linkers into bifunctional degraders, researchers can optimize the orientation and efficacy of these therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid, and how is the product characterized?
- Methodology : The compound is synthesized via Boc-protection of the azaspiro[3.3]heptane scaffold followed by functionalization at the 6-position with an acetic acid moiety. Key steps include:
- Spirocyclic Core Formation : Cyclization reactions using tert-butyl carbamate intermediates to stabilize the nitrogen atom during ring closure .
- Acetic Acid Introduction : Alkylation or coupling reactions (e.g., Michael addition) to attach the acetic acid group.
- Characterization : Confirm purity and structure via H/C NMR (peaks for Boc-group at ~1.4 ppm and spirocyclic protons at 3.0–4.0 ppm), HPLC (C18 column, acetonitrile/water gradient), and mass spectrometry (expected [M+H] ~299 g/mol based on analogs) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Stability studies involve:
- pH-Dependent Hydrolysis : Incubate the compound in buffered solutions (pH 2–10) at 25°C and 40°C. Monitor Boc-group cleavage via HPLC, as acidic conditions (pH < 3) accelerate deprotection .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (expected >150°C based on tert-butyl analogs) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (respirator if powder is aerosolized) .
- Spill Management : Contain spills with sand or vermiculite, dispose via approved chemical waste protocols .
- Storage : Store in sealed containers at room temperature, away from moisture and strong acids to prevent Boc-group degradation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
- Methodology :
- Factor Screening : Use a Plackett-Burman design to test variables (e.g., reaction temperature, solvent polarity, catalyst loading).
- Response Surface Methodology (RSM) : Central composite design to model interactions between critical factors (e.g., pH and reaction time).
- Validation : Confirm optimized conditions with triplicate runs; reported yields for similar Boc-protected spiro compounds improved from 60% to >85% using DoE .
Q. How do computational methods (e.g., DFT) elucidate the reaction mechanism of Boc-deprotection in this compound?
- Methodology :
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to map energy barriers for Boc cleavage under acidic conditions.
- Transition State Analysis : Identify intermediates (e.g., protonated tert-butyl carbocation) and compare activation energies with experimental kinetics. ICReDD’s reaction path search methods can validate computational predictions .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound?
- Methodology :
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, CAS 1211586-09-2) to assign ambiguous peaks .
- Dynamic NMR Studies : Variable-temperature H NMR to detect conformational exchange broadening in the spirocyclic core .
- 2D Techniques : HSQC and NOESY to resolve overlapping signals caused by restricted rotation in the azaspiro system .
Q. What role does this compound play in synthesizing spirocyclic drug candidates?
- Methodology :
- Scaffold Functionalization : The acetic acid moiety enables conjugation to pharmacophores (e.g., peptide coupling via EDC/HOBt).
- Case Study : Analogous Boc-protected spiro compounds serve as intermediates in kinase inhibitors, with improved solubility and metabolic stability compared to non-spiro analogs .
Q. How can solubility challenges in aqueous reaction media be addressed for this compound?
- Methodology :
- Co-Solvent Systems : Use DMSO/water mixtures (10–20% DMSO) to enhance solubility while maintaining Boc-group stability.
- pH Adjustment : Ionize the acetic acid group (pH > 5) to improve aqueous solubility, but monitor Boc hydrolysis kinetics .
- Surfactant-Assisted Dispersion : Non-ionic surfactants (e.g., Tween-80) at 0.1–1% w/v to stabilize colloidal suspensions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
